Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine
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Overview
Description
“Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine” is a chemical compound with the IUPAC name O-methyl-N-(1-(2-methylthiazol-4-yl)vinyl)hydroxylamine . It has a molecular weight of 170.24 . Thiazoles, which include the 2-methyl-1,3-thiazol-4-yl group, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4,9H,1H2,2-3H3 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 170.24 . Thiazole, a related compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Activities : The synthesis of thiazoles and their derivatives has been explored for antimicrobial activities against bacterial and fungal isolates. For instance, studies on the antimicrobial activities of newly synthesized thiazole derivatives have shown effectiveness against bacteria such as Escherichia coli and Xanthomonas citri, and fungi including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds exhibited antimicrobial activity and DNA protective ability against oxidative stress, with certain compounds showing strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020).
Anticancer Research
- Anticancer Activity : Various thiazole derivatives have been synthesized and evaluated for their anticancer activity against different human cancer cell lines. A study on 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives found that these compounds demonstrated good to moderate activity on breast (MCF-7), lung (A549), prostate (Du-145), and breast (MDA MB-231) cancer cell lines (Yakantham et al., 2019).
Chemical Synthesis and Structural Analysis
- Synthesis of Thiazole Derivatives : The chemical synthesis of thiazole and its derivatives involves various reactions to produce compounds with potential biological activities. One study focused on the reactions of 2-aza-1,3,5-trienes with superbases, illustrating the competition between the formation of thiazoles and azepines, showcasing the chemical versatility and potential application of thiazole derivatives in creating bioactive molecules (Nedolya et al., 2012).
Future Directions
Thiazoles have been the subject of extensive research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine” and related compounds could involve further exploration of these properties and applications.
Mechanism of Action
Biochemical Pathways
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine may influence several biochemical pathways. Molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
These properties significantly impact the bioavailability of this compound .
Result of Action
It is known that molecules containing a thiazole ring can have a wide range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
(E)-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4H,1-3H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCKIWKRFOIAF-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=NOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C(=N/OC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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